![molecular formula C13H18N2O2 B2518967 Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate CAS No. 2248418-58-6](/img/structure/B2518967.png)
Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate
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Overview
Description
Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate, also known as AM251, is a synthetic cannabinoid receptor antagonist. It is a potent and selective inverse agonist of the CB1 receptor, which is responsible for the psychoactive effects of marijuana. AM251 has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes.
Mechanism Of Action
Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate acts as an inverse agonist of the CB1 receptor, which is responsible for the psychoactive effects of marijuana. It binds to the receptor and blocks the activity of endocannabinoids, which are naturally occurring compounds in the body that activate the receptor. By blocking the receptor, Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate can prevent the psychoactive effects of marijuana and other cannabinoids.
Biochemical and Physiological Effects:
Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate has been shown to have a variety of biochemical and physiological effects, including the modulation of pain, inflammation, and addiction. It has also been shown to affect appetite and metabolism, as well as the regulation of mood and emotions.
Advantages And Limitations For Lab Experiments
One of the advantages of using Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate in lab experiments is its potency and selectivity as a CB1 receptor antagonist. This allows researchers to study the effects of cannabinoids on specific physiological processes without the confounding effects of psychoactive compounds. However, one limitation of using Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate is its potential for off-target effects, as it may bind to other receptors in addition to the CB1 receptor.
Future Directions
There are several future directions for research involving Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate, including the investigation of its potential therapeutic uses in various diseases, such as pain, inflammation, and addiction. Additionally, further studies are needed to better understand the endocannabinoid system and its role in various physiological processes, as well as the potential of cannabinoids as therapeutic agents.
Synthesis Methods
The synthesis of Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate involves several steps, including the reaction of 6-amino-2-methylpyridine-3-carboxylic acid with tert-butyl acrylate to form tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate. The compound is then subjected to a series of reactions to produce the final product, Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate.
Scientific Research Applications
Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate has been used in a variety of scientific research applications, including the study of the endocannabinoid system and its role in pain, inflammation, and addiction. It has also been used to investigate the effects of cannabinoids on the central nervous system, as well as their potential therapeutic uses in various diseases.
properties
IUPAC Name |
tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-10(5-7-11(14)15-9)6-8-12(16)17-13(2,3)4/h5-8H,1-4H3,(H2,14,15)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMFVOVTYZSOIO-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C=CC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=N1)N)/C=C/C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate |
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